3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a cyano group at the 3-position and a carboxylic acid group at the 6-position. This structural arrangement imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site of CDK2, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Exhibits antimicrobial properties and is structurally similar but lacks the cyano group.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another derivative with potent antibacterial activity.
2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Known for its antifungal activity.
Uniqueness
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as a therapeutic agent, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyrimidine core structure, which is known for its pharmacological versatility. The presence of the cyanide and carboxylic acid functional groups enhances its reactivity and potential for biological interactions.
1. Enzyme Inhibition
This compound has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cellular processes, including cell proliferation and survival. In studies, derivatives of this compound exhibited IC50 values in the nanomolar to low micromolar range, indicating strong inhibitory activity against CK2.
Compound | IC50 (nM) | Activity |
---|---|---|
3-Phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | 45 nM | CK2 Inhibitor |
This compound | TBD | CK2 Inhibitor |
The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazolo-pyrimidine scaffold can significantly influence enzyme inhibition potency. For instance, substituents at specific positions on the pyrazole ring have been shown to enhance or diminish CK2 inhibitory activity .
2. Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by inhibiting key signaling pathways associated with tumor growth. In vitro studies demonstrated that compounds derived from this compound exhibited cytotoxic effects against various cancer cell lines.
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting CK2 and other related pathways.
Case Study 1: CK2 Inhibition
In a study focusing on the inhibition of CK2 by various pyrazolo-pyrimidines, 3-cyanopyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested. The results indicated that specific substitutions significantly enhanced CK2 inhibition, with some derivatives achieving IC50 values as low as 45 nM. This highlights the potential for these compounds in therapeutic applications against diseases where CK2 is overactive .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to evaluate the cytotoxic effects of 3-cyanopyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives could effectively induce cell death through apoptosis mechanisms. This underscores the relevance of this compound class in cancer treatment strategies .
Properties
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXXJSJRSRZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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